molecular formula C14H15N3O2S B3007582 2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 56929-54-5

2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No. B3007582
CAS RN: 56929-54-5
M. Wt: 289.35
InChI Key: OBWWSGFXMKEOHL-UHFFFAOYSA-N
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Description

The compound “2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is known to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .


Synthesis Analysis

The synthesis of similar triazole-based compounds can be achieved via the copper-catalyzed click reaction of azides with alkynes . This reaction is widely used due to its efficiency and versatility. The synthesis of a quinoline-based [1,2,3]-triazole hybrid derivative has been reported via this method .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzyl group is attached to the 5-position of the 1,2,4-triazole ring, and a prop-2-en-1-yl group is attached to the 4-position of the ring. The 3-position of the ring is linked to an acetic acid moiety via a sulfanyl group .


Chemical Reactions Analysis

The compound can potentially undergo a variety of chemical reactions due to the presence of multiple reactive sites. For instance, reactions at the benzylic position can occur, which involve free radical mechanisms . Additionally, the compound might undergo direct aldol reactions with other compounds in the presence of certain catalysts .

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential applications. Given the wide range of activities exhibited by 1,2,4-triazole compounds, this compound could be a promising candidate for drug discovery .

Mechanism of Action

properties

IUPAC Name

2-[(5-benzyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-2-8-17-12(9-11-6-4-3-5-7-11)15-16-14(17)20-10-13(18)19/h2-7H,1,8-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWWSGFXMKEOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

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